molecular formula C22H17N3O4 B8507596 3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione

3,4-Bis(5-methoxy-1H-indole-3-yl)-3-pyrroline-2,5-dione

Cat. No. B8507596
M. Wt: 387.4 g/mol
InChI Key: UOZOSNQWOHHOQE-UHFFFAOYSA-N
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Patent
US05516915

Procedure details

A solution of 22 mmol ethyl magnesium bromide in 30 ml tetrahydrofuran is mixed at ambient temperature with a solution of 2.8 g (19 mmol) 5-methoxyindole in 50 ml toluene and stirred for 1 hour at ambient temperature. Under an atmosphere of nitrogen, there is then added dropwise thereto a solution of 1.5 g (5.8 mmol) dibromomaleinimide in 20 ml tetrahydrofuran/50 ml toluene and heated under reflux for 20 hours. After cooling, the reaction mixture is decomposed with a saturated aqueous solution of ammonium chloride, the products are extracted with ethyl acetate and the organic phase is dried over anhydrous sodium sulphate. After evaporation, the red residue obtained is triturated with a little methanol and the precipitated red product is filtered off with suction and dried in a vacuum at 0.1 Torr and 100° C. There is obtained 0.9 g (36% of theory) of red crystals; m.p. 336° C. (decomp.); RF=0.30 (toluene/ethanol 10:2 v/v).
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.Br[C:17]1[C:22](=[O:23])[NH:21][C:19](=[O:20])[C:18]=1Br.[Cl-].[NH4+:26].[C:27]1([CH3:33])[CH:32]=[CH:31]C=[CH:29][CH:28]=1.[CH2:34]([OH:36])C>O1CCCC1.C1(C)C=CC=CC=1>[CH3:34][O:36][C:29]1[CH:28]=[C:27]2[C:33](=[CH:1][CH:2]=1)[NH:26][CH:31]=[C:32]2[C:18]1[C:19]([NH:21][C:22](=[O:23])[C:17]=1[C:10]1[C:9]2[C:13](=[CH:14][CH:15]=[C:7]([O:6][CH3:5])[CH:8]=2)[NH:12][CH:11]=1)=[O:20] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
2.8 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C(=O)NC1=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under an atmosphere of nitrogen, there is then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the products are extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the red residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated with a little methanol
FILTRATION
Type
FILTRATION
Details
the precipitated red product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 0.1 Torr and 100° C
CUSTOM
Type
CUSTOM
Details
There is obtained 0.9 g (36% of theory) of red crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C2C(=CNC2=CC1)C=1C(=O)NC(C1C1=CNC2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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